6-Methylpyridin-2(3H)-imine
Description
Contextualization within Amidines and Related Nitrogenous Compounds
The structure of 6-Methylpyridin-2(3H)-imine places it within the broader class of amidines. Amidines are characterized by the R-C(=NR')-NR''R''' functional group, and the endocyclic-exocyclic imine-amine system of this compound exhibits analogous electronic properties. This compound exists in a tautomeric equilibrium with its amino form, 2-amino-6-methylpyridine (B158447), and also with an enamine form. academie-sciences.frrsc.org
The equilibrium between the imine and enamine tautomers is a subject of continuous interest in chemistry. academie-sciences.frnih.gov For pyridin-2(1H)-imine, theoretical studies have shown a preference for the (E)-imine isomer over the (Z)-isomer. glaserchemgroup.com The N-inversion barrier for such imines is a key parameter governing their dynamic behavior. glaserchemgroup.com The relative stability of these tautomers can be influenced by solvent polarity and the nature of substituents on the pyridine (B92270) ring. academie-sciences.fr The amidine-like character of this compound suggests a high degree of charge delocalization, which influences its reactivity, particularly its propensity to act as a nucleophile or to be involved in proton transfer and cycloaddition reactions. glaserchemgroup.com
Overview of Research Trajectories for this compound
Direct research focusing exclusively on the isolation and characterization of this compound is limited. However, its existence and reactivity can be inferred from the extensive chemistry of its stable tautomer, 2-amino-6-methylpyridine. chembk.comresearchgate.net Research trajectories for the imine, therefore, are closely linked to the reactions where it is presumed to be an intermediate.
One major area of research involves the use of 2-amino-6-methylpyridine in the synthesis of fused heterocyclic systems. For instance, its reaction with β-keto esters or diethyl malonate in the presence of polyphosphoric acid (PPA) leads to the formation of pyrido[1,2-a]pyrimidin-4-ones. ysu.am These reactions likely proceed through the initial formation of an amide, which then cyclizes. The involvement of the ring nitrogen in these cyclizations points to the accessibility of the imine tautomer.
Another significant research direction is the functionalization of the pyridine ring. While direct electrophilic substitution on the pyridine ring can be challenging, the reactivity of the exocyclic amino group (and by extension, the imine) provides a handle for introducing various functionalities. For example, 2-amino-6-methylpyridine can be readily converted into Schiff bases by reaction with aldehydes, demonstrating the nucleophilic character of the exocyclic nitrogen. mdpi.comnih.gov These Schiff bases are valuable intermediates in their own right.
The table below summarizes some key reactions involving 2-amino-6-methylpyridine, which indirectly shed light on the potential reactivity of its imine tautomer, this compound.
| Reactant(s) | Reagent/Conditions | Product Type | Implied Reactivity of Imine Tautomer |
| 2-amino-6-methylpyridine, β-keto ester | Polyphosphoric Acid (PPA) | Pyrido[1,2-a]pyrimidin-4-one | Participation of ring nitrogen in cyclization |
| 2-amino-6-methylpyridine, alkyl 3-halopropionates | Heat | Dehydrohalogenation | Steric hindrance at the ring nitrogen affecting cyclization acs.org |
| 2-amino-6-methylpyridine, chloroacetic acid | Room Temperature | (6-methyl-pyridin-2-ylamino)-acetic acid | Nucleophilic substitution at the exocyclic nitrogen researchgate.net |
| 2-amino-6-methylpyridine, aromatic aldehydes | Reflux in ethanol | Pyridine-2-yl-benzylidene-imines (Schiff bases) | Condensation reaction forming a C=N bond scirp.org |
Future research on this compound will likely focus on developing conditions to favor its formation and isolation, which would allow for a more direct study of its properties and reactivity. Furthermore, computational studies could provide deeper insights into its tautomeric equilibrium and reaction mechanisms. academie-sciences.frglaserchemgroup.com The development of catalytic systems that can selectively activate the imine tautomer would open up new avenues for the synthesis of novel pyridine-based compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
832129-64-3 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
6-methyl-3H-pyridin-2-imine |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2-3,7H,4H2,1H3 |
InChI Key |
FDJZYCGBVKGBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 6 Methylpyridin 2 3h Imine and Its Derivatives
Strategies for Direct Synthesis of the 6-Methylpyridin-2(3H)-imine Scaffold
Direct synthetic routes to the pyridin-2(1H)-imine core are an area of ongoing research. One promising, though not yet specifically demonstrated for the 6-methyl derivative, is a one-pot cascade reaction. This method involves the reaction of 2-aminopyridines with terminal ynones and sulfonyl azides. acs.orgnih.gov The proposed mechanism for this transformation begins with a Michael addition of the 2-aminopyridine (B139424) to the ynone, which then undergoes an intramolecular cyclization to form an N,O-bidentate intermediate. The final step involves a reaction with a sulfonyl azide, leading to the formation of the pyridin-2(1H)-imine and the loss of a diazo compound. acs.orgnih.gov
This cascade process offers a straightforward approach to the pyridin-2(1H)-imine skeleton and is considered a flexible method for constructing such compounds. acs.org While the synthesis of the parent this compound via this route has not been explicitly reported, the general applicability of the reaction to various 2-aminopyridines suggests its potential as a viable synthetic strategy.
Precursor-based Synthesis Approaches to this compound Structures
Precursor-based methods provide alternative and often more established routes to imine-containing pyridine (B92270) structures. These typically involve the condensation of a suitable pyridine derivative containing either a carbonyl or an amino group with a corresponding amine or carbonyl compound, respectively.
A common precursor for the synthesis of N-substituted 6-methylpyridin-2-imines is 6-methylpicolinaldehyde, also known as 6-methylpyridine-2-carboxaldehyde. researchgate.netsigmaaldrich.comnih.gov This aldehyde can undergo condensation reactions with primary amines to form the corresponding Schiff bases (imines). These reactions are typically carried out in a suitable solvent and may be catalyzed by an acid. researchgate.net
For example, the condensation of 6-methylpyridine-2-aldehyde with various methyl-substituted 2-aminopyridines has been studied. researchgate.net These reactions can be performed in benzene (B151609) in the presence of molecular sieves, which act as a dehydrating agent to drive the reaction towards the imine product. researchgate.net Interestingly, these reactions can proceed even at room temperature to yield the desired pyridyl-pyridyl azomethines. researchgate.net
Table 1: Examples of Condensation Reactions with 6-Methylpicolinaldehyde
| Amine Reactant | Product | Reaction Conditions | Reference |
| 2-Aminopyridine | N-(pyridin-2-ylmethylene)pyridin-2-amine | Benzene, molecular sieves, room temperature | researchgate.net |
| 3-Methyl-2-aminopyridine | N-(pyridin-2-ylmethylene)-3-methylpyridin-2-amine | Benzene, molecular sieves, room temperature | researchgate.net |
| 4-Methyl-2-aminopyridine | N-(pyridin-2-ylmethylene)-4-methylpyridin-2-amine | Benzene, molecular sieves, room temperature | researchgate.net |
| 6-Methyl-2-aminopyridine | N-(pyridin-2-ylmethylene)-6-methylpyridin-2-amine | Benzene, molecular sieves, room temperature | researchgate.net |
An alternative and widely used precursor-based approach is the formation of Schiff bases starting from 2-amino-6-methylpyridine (B158447). researchgate.netnih.gov This nucleophilic amine readily reacts with various aldehydes and ketones in a condensation reaction to yield the corresponding imines. mdpi.com
A specific example is the synthesis of (E)-1-(3-bromothiophen-2-yl)-N-(6-methylpyridin-2-yl)methanimine. This compound was prepared by reacting 2-amino-6-methylpyridine with 3-bromothiophene-2-carbaldehyde. mdpi.com The reaction was carried out by refluxing the reactants in the presence of a few drops of glacial acetic acid, which serves as a catalyst. mdpi.com The resulting Schiff base was obtained in good yield after purification. mdpi.com
Table 2: Synthesis of a Schiff Base from 2-Amino-6-methylpyridine
| Aldehyde Reactant | Product | Yield | Melting Point | Reference |
| 3-Bromothiophene-2-carbaldehyde | (E)-1-(3-bromothiophen-2-yl)-N-(6-methylpyridin-2-yl)methanimine | 80% | 80 °C | mdpi.com |
Derivatization Reactions of the this compound Core
The this compound core, once formed, can be a versatile platform for further chemical transformations, leading to a diverse range of heterocyclic structures.
While the direct synthesis of substituted pyridine-2,4(1H,3H)-dione imines from a this compound precursor is not extensively documented, the synthesis of related pyridin-2(1H)-one structures provides insights into potential synthetic pathways. nih.govresearchgate.net The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles has been achieved through a one-pot, two-step catalytic process. nih.gov This suggests that the imine functionality could potentially be introduced or modified in a subsequent step to yield pyridine-2,4(1H,3H)-dione imine derivatives. Further research in this area is warranted to explore these synthetic possibilities.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic molecules, often involving the in-situ formation of imine intermediates. 2-Amino-6-methylpyridine is a valuable building block in such reactions. nih.govsciforum.netrsc.orgresearchgate.netacs.org
A prominent example is the Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminoazine (like 2-amino-6-methylpyridine), an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines. nih.govsciforum.netacs.org This reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes cyclization with the isocyanide. This methodology has been successfully applied to synthesize a variety of imidazo[1,2-a]pyridine (B132010) derivatives containing the 6-methylpyridine core. nih.gov
Table 3: Multi-component Synthesis of Imidazo[1,2-a]pyridines
| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Product Type | Reference |
| 2-Amino-5-chloropyridine | 2-(3-formylphenoxy)acetic acid | tert-Butyl isocyanide | Imidazo[1,2-a]pyridine-containing peptidomimetic | nih.gov |
| 2-Aminopyridine | Benzaldehyde | 2-Isocyano-1-morpholino-3-phenylpropan-1-one | Imidazo[1,2-a]pyridine-3-amine analogue | sciforum.net |
Tautomeric Equilibria and Isomerism in 6 Methylpyridin 2 3h Imine Systems
Prototropic Tautomerism: Imine-Enamine and Lactam-Lactim Forms
Prototropic tautomerism involves the relocation of a hydrogen atom, leading to distinct structural isomers that can readily interconvert. wikipedia.org For 6-Methylpyridin-2(3H)-imine, the principal tautomeric relationship is between its imine form and its enamine counterpart, 2-amino-6-methylpyridine (B158447). This is analogous to the well-known lactam-lactim tautomerism observed in pyridinone systems. nih.govrsc.org
Computational studies on similar heterocyclic systems indicate that the imine and enamine forms are typically the two most predominant tautomers in equilibrium. academie-sciences.frresearchgate.net The stability of these forms is dictated by factors including intramolecular hydrogen bonding, resonance stabilization, and electronic effects of the substituents. Photoinduced reversible tautomerism between the amino (enamine) and imino forms has been demonstrated in the related compound 2-amino-5-methylpyridine, highlighting the dynamic nature of this equilibrium. nih.gov
Table 1: Principal Tautomeric Forms of the 6-Methylpyridin-2-amine/imine System
| Tautomer Name | Chemical Structure | Description |
|---|---|---|
| This compound | (Imine Form) | The imine tautomer, featuring a C=N double bond within the ring's exocyclic group. |
| 2-Amino-6-methylpyridine | (Enamine Form) | The aromatic enamine (or amino) tautomer, which is generally the more stable form. |
| 6-Methylpyridin-2-ylazanide | (Zwitterionic Form) | A zwitterionic form that can be stabilized in highly polar, protic solvents. |
The tautomerism in this system can also be described using the keto-enol nomenclature as an analogy. The this compound form is referred to as the "keto-imine" or "lactam" analogue, characterized by a carbonyl-like C=N bond. Conversely, the 2-amino-6-methylpyridine form is the "enol-amine" or "lactim" analogue, containing an aromatic ring and an exocyclic amino group. Studies on related phenacylpyridines have shown that the relative tautomeric stabilities often follow the order of ketoimine > enamine > enol, although this can be highly dependent on the specific molecular structure and solvent. rsc.org
Influence of Solvent Polarity and Protonation State on Tautomeric Balance
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment. Solvent polarity plays a critical role in determining the relative stability of the tautomers. nih.govmdpi.com Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. academie-sciences.fr For many pyridone/hydroxypyridine systems, polar solvents like water shift the equilibrium toward the more polar lactam (keto) form. nih.govrsc.org In contrast, computational studies on some heterocyclic systems have shown that the enamine form can be preferentially stabilized by polar solvents. academie-sciences.fr This stabilization is attributed to the differential solvation energies of the tautomers.
Table 2: Effect of Solvent Polarity on Imine-Enamine Energy Difference (ΔE) for Analogous Pyronic Derivatives
| Solvent | Dielectric Constant (ε) | ΔE (Imine - Enamine) (kcal/mol) - Series 1* | ΔE (Imine - Enamine) (kcal/mol) - Series 4* |
|---|---|---|---|
| Gas Phase | 1.0 | -11.0 | 2.6 |
| Chloroform | 4.8 | -16.4 | 1.5 |
| Dichloromethane (B109758) | 8.9 | -17.2 | 1.0 |
| Ethanol | 24.5 | -18.2 | 0.2 |
| DMSO | 46.7 | -18.6 | -0.3 |
*Data adapted from a theoretical study on substituted pyran-2-one derivatives, where Series 1 favors the enamine form and Series 4 favors the imine form in the gas phase. The trend shows that increasing solvent polarity consistently favors the enamine tautomer in these related systems. academie-sciences.fr
The protonation state of the molecule also significantly impacts the tautomeric balance. The formation of imines is an acid-catalyzed process, with reaction rates typically maximizing in weakly acidic conditions (pH 4-5). libretexts.org Protonation of either the pyridine (B92270) ring nitrogen or the exocyclic imine nitrogen alters the electronic distribution within the molecule, thereby shifting the equilibrium. For instance, protonation can lock the molecule into a specific tautomeric form or facilitate interconversion.
Stereoisomerism: (E)/(Z) Configuration of the Imine Bond
The presence of a carbon-nitrogen double bond in the this compound tautomer results in stereoisomerism. wikipedia.org Specifically, the substituents around the C=N bond can be arranged in two different spatial orientations, leading to (E) and (Z) isomers.
(E)-6-Methylpyridin-2(3H)-imine: The hydrogen atom on the imine nitrogen is on the opposite side of the pyridine ring.
(Z)-6-Methylpyridin-2(3H)-imine: The hydrogen atom on the imine nitrogen is on the same side as the pyridine ring.
Due to steric hindrance between the imine hydrogen and the methyl group or the pyridine ring, the (E) isomer is generally expected to be more stable. wikipedia.org The specific configuration of synthesized imines can be determined experimentally using techniques such as 2D NOESY NMR spectroscopy, which identifies protons that are close in space. mdpi.com
N-Inversion Dynamics and Barriers
The interconversion between (E) and (Z) isomers can occur through two primary mechanisms: rotation around the C=N bond or, more commonly, an inversion at the sp²-hybridized nitrogen atom. researchgate.net This N-inversion process proceeds through a linear and sp-hybridized transition state. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 2,4-dinitrophenylhydrazine |
| 2-amino-5-methylpyridine |
| 2-amino-6-methylpyridine |
| 2-pyridone |
| This compound |
| hydroxylamine (B1172632) |
| N-fluoroformimine |
| phenacylpyridines |
Computational and Theoretical Investigations of 6 Methylpyridin 2 3h Imine
Quantum Chemical Calculation Methodologies
The computational investigation of molecules like 6-Methylpyridin-2(3H)-imine relies on a variety of quantum chemical methods to predict their geometric structures, energies, and other electronic properties. These methods range from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio techniques.
Density Functional Theory has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For systems involving tautomerism, such as the equilibrium between 2-amino-6-methylpyridine (B158447) and this compound, DFT methods are particularly effective.
A common approach involves the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently flexible basis set, like 6-311++G(d,p). This level of theory has been successfully applied to study the tautomerization of the analogous 2-amino-4-methylpyridine (B118599). nih.govnih.govscispace.comresearchgate.net In such studies, the geometries of all possible tautomers are fully optimized to find the minimum energy structures on the potential energy surface.
For the 2-amino-4-methylpyridine system, DFT calculations have shown that the amino form is significantly more stable than the imine tautomer. nih.govnih.govscispace.comresearchgate.net The canonical amino structure was found to be the most stable, being 13.60 kcal/mol more stable than its corresponding imine form (4-methyl-pyridin-2(1H)-imine). nih.govscispace.comresearchgate.net It is reasonable to infer a similar, substantial energy difference in favor of the amino tautomer for the 6-methyl substituted system.
For higher accuracy in energy calculations, especially for determining the relative stabilities of tautomers and the energy barriers of transition states, advanced ab initio methods are employed. Møller-Plesset perturbation theory (MP2) is a common choice that incorporates electron correlation beyond the Hartree-Fock approximation. nih.gov For even more precise results, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard," though its computational cost is significantly higher.
In the study of 2-amino-4-methylpyridine, MP2 calculations with basis sets like 6-31++G(d,p) were used to investigate the molecular structure and vibrational frequencies, providing results that complement the DFT findings. nih.gov These methods are crucial for validating the energetic ordering of tautomers and for obtaining a quantitative understanding of the reaction pathways for their interconversion. While specific CCSD(T) data for this class of molecules is scarce in readily available literature, it would be the method of choice for benchmarking the results obtained from DFT and MP2 calculations.
Electronic Structure Analysis
Understanding the electronic structure of this compound is key to predicting its reactivity and intramolecular interactions. Techniques such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide valuable insights.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For the transition state of the proton transfer in the 2-amino-4-methylpyridine system, the HOMO energy was calculated to be -135.76 kcal/mol at the B3LYP/6-311++G(d,p) level of theory. nih.govscispace.com The HOMO energy of the stable amino tautomer was found to be -139.29 kcal/mol. nih.gov The difference in HOMO energies between the ground state and transition state can provide insights into the kinetics of the tautomerization process. nih.gov
Table 1: Calculated HOMO Energies for 2-amino-4-methylpyridine Species
| Species | Method | HOMO Energy (kcal/mol) |
|---|---|---|
| 2-amino-4-methylpyridine (pyramidal) | B3LYP/6-311++G(d,p) | -139.29 |
| Pyramidal Inversion Transition State | B3LYP/6-311++G(d,p) | -126.32 |
Data sourced from a study on 2-amino-4-methylpyridine, a structural isomer. nih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into the familiar language of chemical bonding, including lone pairs, bonds, and antibonds. This method allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation and charge transfer.
In the context of 2-aminopyridine (B139424) derivatives, NBO analysis can elucidate the distribution of electron density and the nature of bonding within the molecule. For instance, in 2-amino-4-methylpyridine, NBO calculations were used to determine the natural atomic charges, revealing that the nitrogen atoms and some carbon atoms accommodate a negative charge, while hydrogen atoms and other carbons are positively charged. nih.gov This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules. The analysis of interactions between filled (donor) and empty (acceptor) orbitals provides a quantitative measure of delocalization and stabilization energies, which are key to understanding the relative stability of different tautomers.
Potential Energy Surface Mapping for Conformational and Tautomeric Transitions
The tautomerization of 2-amino-6-methylpyridine to this compound involves the transfer of a proton, a process that can be computationally modeled by mapping the potential energy surface (PES). This involves identifying the minimum energy structures corresponding to the tautomers and locating the transition state (a first-order saddle point on the PES) that connects them.
For the analogous 2-amino-4-methylpyridine, the transition state for the proton transfer from the amino group to the ring nitrogen was calculated at the B3LYP/6-311++G(d,p) level. The activation energy for this process was found to be 44.81 kcal/mol. nih.govnih.govscispace.comresearchgate.net This high energy barrier indicates that the uncatalyzed intramolecular proton transfer is a slow process under normal conditions. The transition state structure would feature an elongated N-H bond and a partially formed N-H bond with the ring nitrogen. The calculation of the vibrational frequencies of the transition state is used to confirm its nature, as it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Table 2: Calculated Relative and Activation Energies for 2-amino-4-methylpyridine Tautomerism
| Parameter | Method | Energy (kcal/mol) |
|---|---|---|
| Relative Energy of Imine Tautomer | B3LYP/6-311++G(d,p) | 13.60 |
Data sourced from a study on 2-amino-4-methylpyridine, a structural isomer. nih.govnih.govscispace.comresearchgate.net
Intermolecular Interaction Analysis
The supramolecular architecture of 6-methylpyridin-2-amine is dictated by a network of intermolecular interactions. The crystal structure reveals that the molecular skeleton is planar, which facilitates efficient packing. researchgate.net The primary interactions governing the crystal assembly are N—H⋯N hydrogen bonds and N—H⋯π interactions. researchgate.netnih.gov In the crystal lattice, one of the amino hydrogen atoms forms an N—H⋯N hydrogen bond with the pyridine (B92270) nitrogen atom of a neighboring molecule, leading to the formation of centrosymmetric dimers. researchgate.netnih.gov The second amino hydrogen atom engages in N—H⋯π interactions with the pyridine ring of another molecule, which helps in consolidating the crystal packing into layers. researchgate.netnih.gov
Hirshfeld Surface Analysis of Packing and Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
For a molecule like 6-methylpyridin-2-amine, the Hirshfeld surface would be mapped with functions such as dnorm, which highlights regions of significant intermolecular contact. Red areas on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.
Below is a hypothetical data table summarizing the expected percentage contributions of the most significant intermolecular contacts for 6-methylpyridin-2-amine, based on analyses of similar aromatic and heterocyclic compounds.
| Interaction Type | Expected Percentage Contribution (%) |
| H···H | 40 - 50 |
| N···H/H···N | 20 - 30 |
| C···H/H···C | 15 - 25 |
| C···C | 5 - 10 |
| Other | < 5 |
This table is illustrative and based on data from analogous molecular systems. Specific experimental or computational studies on 6-methylpyridin-2-amine are required for precise values.
Void Space Analysis within Crystal Structures
Void space analysis is a computational method used to identify and characterize the empty spaces or voids within a crystal lattice. The size, shape, and distribution of these voids can have significant implications for the material's properties, such as its density, porosity, and ability to accommodate guest molecules. The analysis is typically performed by calculating the solvent-accessible surface of the molecules in the crystal.
In the crystal structure of 6-methylpyridin-2-amine, the molecules are arranged in a layered structure through a combination of hydrogen bonding and π-interactions. researchgate.netnih.gov This efficient packing would be expected to result in a relatively low percentage of void space. The formation of dimers via N—H⋯N hydrogen bonds and the subsequent stacking of these dimers into layers suggest a compact arrangement. researchgate.netnih.gov
The crystal data for 6-methylpyridin-2-amine provides the unit cell volume and the number of molecules per unit cell, which can be used to calculate the packing efficiency.
| Crystal Parameter | Value |
| Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 9.1006 (11) Å |
| b | 6.2458 (8) Å |
| c | 10.5598 (13) Å |
| β | 100.952 (2)° |
| Volume (V) | 589.29 (13) ų |
| Z | 4 |
Data sourced from Draguta et al. (2012). researchgate.net
From this data, a theoretical density can be calculated. Any significant deviations from this in experimentally observed densities could hint at the presence of voids or packing inefficiencies not immediately apparent from the primary crystallographic data. A detailed computational void analysis would provide a quantitative measure of the volume and surface area of these empty spaces, offering further understanding of the material's solid-state characteristics.
Advanced Spectroscopic Characterization and Elucidation of 6 Methylpyridin 2 3h Imine Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 6-methylpyridin-2(3H)-imine in solution. It provides critical information on the electronic environment of individual atoms, allowing for the differentiation between its tautomeric forms and the study of dynamic exchange processes.
The ¹H and ¹³C NMR spectra are fundamental for assigning the structure of the predominant tautomer in solution. For the 2-amino-6-methylpyridine (B158447) tautomer, the aromatic protons on the pyridine (B92270) ring typically appear in the range of δ 6.0-7.5 ppm, while the methyl protons exhibit a singlet around δ 2.3-2.5 ppm. chemicalbook.com The amino protons (–NH₂) produce a broad signal that can vary in position depending on concentration and solvent. In the ¹³C NMR spectrum, the aromatic carbons resonate between δ 110-160 ppm.
In contrast, the less stable this compound tautomer would present a significantly different NMR profile. The protons on the sp³-hybridized carbon (C3) would appear at a much higher field (further upfield) compared to the aromatic protons of the amino form. The C=N imine carbon would have a characteristic chemical shift in the δ 160-170 ppm range. icm.edu.pl The presence of distinct sets of signals for both forms, or an averaged set of signals, provides direct evidence of the tautomeric equilibrium.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 6-Methylpyridin-2-amine
| Atom | 2-Amino-6-methylpyridine (Aromatic Tautomer) | This compound (Imine Tautomer) |
|---|---|---|
| ¹H NMR | ||
| Pyridine H3 | ~6.3 ppm | ~3.0-4.0 ppm (CH₂) |
| Pyridine H4 | ~7.3 ppm | ~5.5-6.5 ppm (=CH) |
| Pyridine H5 | ~6.5 ppm | ~6.0-7.0 ppm (=CH) |
| Methyl H | ~2.4 ppm | ~2.2 ppm |
| NH₂ / NH | ~4.6 ppm (broad) | ~8.0-9.0 ppm (ring NH), ~9.0-10.0 ppm (=NH) |
| ¹³C NMR | ||
| C2 | ~158 ppm | ~165 ppm (C=N) |
| C3 | ~105 ppm | ~40-50 ppm (CH₂) |
| C4 | ~138 ppm | ~120-130 ppm (=CH) |
| C5 | ~110 ppm | ~115-125 ppm (=CH) |
| C6 | ~157 ppm | ~150 ppm (C-CH₃) |
| Methyl C | ~24 ppm | ~20 ppm |
Note: Values are estimations based on typical ranges for related structures. Actual values may vary based on solvent and other experimental conditions.
Variable Temperature (VT) NMR is a powerful tool for investigating dynamic processes such as the tautomeric exchange between the amino and imine forms. rit.edu If the rate of exchange is slow on the NMR timescale at low temperatures, separate signals for each tautomer may be observed. As the temperature increases, the rate of tautomerization increases, leading to the broadening of these signals. At a sufficiently high temperature, the signals may coalesce into a single, time-averaged peak for each corresponding nucleus. The analysis of these line-shape changes allows for the determination of the kinetic and thermodynamic parameters of the exchange process, such as the Gibbs free energy of activation (ΔG‡).
The position of the tautomeric equilibrium is highly sensitive to the solvent environment. mdpi.comresearchgate.net By acquiring NMR spectra in a range of solvents with varying polarity, hydrogen-bond donating, and hydrogen-bond accepting capabilities, the relative stability of the tautomers can be assessed. For instance, polar protic solvents like water or methanol (B129727) are expected to stabilize the more polar 2-amino-6-methylpyridine tautomer through hydrogen bonding with the amino group and the ring nitrogen. Conversely, nonpolar aprotic solvents may favor the less polar imine tautomer to a greater extent. These shifts in equilibrium are observable through changes in the relative integration of signals corresponding to each tautomer or shifts in the position of time-averaged signals. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Functional Groups
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within the compound. nih.gov These techniques are highly effective for identifying the predominant tautomeric form, particularly in the solid state.
The 2-amino-6-methylpyridine tautomer is characterized by:
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (–NH₂) group. core.ac.uk
Aromatic Ring Vibrations: C-H stretching vibrations typically above 3000 cm⁻¹ and characteristic C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ range. core.ac.uk
The this compound tautomer would exhibit a different vibrational signature:
N-H Stretching: A single, sharp band for the secondary amine (N-H) in the pyridine ring and another for the imine (=N-H) group, likely in the 3200-3400 cm⁻¹ region.
C=N Stretching: A strong, characteristic imine C=N stretching vibration, typically appearing in the 1620-1690 cm⁻¹ region. nih.gov
C-H Stretching: Both sp² and sp³ C-H stretching vibrations would be present, with the latter appearing below 3000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers
| Vibrational Mode | 2-Amino-6-methylpyridine | This compound |
|---|---|---|
| N-H Stretch (amine/imine) | 3300-3500 (asymm. & symm.) | 3200-3400 (two distinct N-H) |
| C-H Stretch (aromatic) | >3000 | >3000 |
| C-H Stretch (aliphatic) | N/A | <3000 |
| C=N Stretch (ring/imine) | 1580-1620 (ring) | 1620-1690 (imine C=N) |
| N-H Bend (amine) | 1600-1650 | N/A |
Note: Frequencies are approximate and can be influenced by the physical state (solid/liquid) and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism in Tautomers
UV-Vis spectroscopy probes the electronic transitions within a molecule. The tautomers of 6-methylpyridin-2-amine are expected to have distinct absorption spectra due to differences in their electronic structure and extent of conjugation. The aromatic 2-amino-6-methylpyridine tautomer would likely exhibit strong π→π* transitions. The non-aromatic this compound, with its conjugated diene-imine system, would also show π→π* transitions, potentially at different wavelengths, along with a weaker n→π* transition associated with the imine nitrogen lone pair. nih.gov
This technique is particularly useful for studying solvatochromism —the change in the color of a solution (i.e., a shift in the UV-Vis absorption maximum) upon a change in solvent polarity. mdpi.com The different tautomers will interact differently with polar and nonpolar solvents, leading to shifts in their absorption bands. By analyzing these shifts, one can gain insight into the nature of the electronic transition and the predominant tautomer in a given solvent. For instance, a shift to longer wavelengths (red shift) in polar solvents might indicate a transition to a more polar excited state, providing clues about the electronic distribution in the molecule.
Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Insights (e.g., ESI-MS for reaction monitoring)
Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the molecular formula C₆H₈N₂ with high confidence.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for monitoring reactions in solution. researchgate.net For example, the synthesis of the imine or its subsequent conversion can be tracked in real-time by observing the mass-to-charge ratio (m/z) of the corresponding ions in the reaction mixture. This allows for mechanistic insights and reaction optimization. nih.govchemrxiv.org
Furthermore, tandem mass spectrometry (MS/MS) can be used for structural confirmation. By selecting the molecular ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This fragmentation pattern serves as a "fingerprint" for the molecule, and its analysis can help distinguish between isomers or tautomers if they exhibit different fragmentation pathways.
Reactivity Profiles and Mechanistic Investigations of the 6 Methylpyridin 2 3h Imine Moiety
Hydrolysis Pathways of Imine Linkages
The hydrolysis of imines, also known as Schiff bases, is a fundamental reaction that cleaves the carbon-nitrogen double bond (C=N) to yield the corresponding amine and carbonyl compounds (an aldehyde or a ketone). masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible and its equilibrium can be influenced by factors such as pH and the concentration of water. masterorganicchemistry.comchemistrysteps.com Generally, the hydrolysis is accelerated by acidic conditions, which protonate the imine nitrogen, rendering the imine carbon more electrophilic and susceptible to nucleophilic attack by water. chemistrysteps.comopenstax.orgunizin.org The process typically proceeds through a carbinolamine intermediate. openstax.orglibretexts.org While the reaction can occur without a catalyst, it is often facilitated by the presence of acids or metal ions. masterorganicchemistry.comresearchgate.net
Transition metal ions can significantly catalyze the hydrolysis of imine linkages. researchgate.netnih.gov The catalytic effect stems from the metal ion's ability to coordinate to the imine, thereby activating the C=N bond for nucleophilic attack. researchgate.net One proposed mechanism involves the metal ion coordinating to the imine nitrogen, which increases the electrophilicity of the imine carbon. researchgate.net This coordination facilitates the addition of a water molecule to form a tetrahedral intermediate, which then breaks down to the hydrolysis products. researchgate.net
A detailed investigation into the hydrolysis of a related compound, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, during a palladium-catalyzed Suzuki coupling reaction, highlighted the essential role of the metal catalyst. nih.govnih.gov In this study, the hydrolysis of the imine linkage was observed only in the presence of the Pd(PPh₃)₄ catalyst. nih.gov Density Functional Theory (DFT) calculations were employed to provide mechanistic insight, supporting the experimental findings and confirming the role of the transition metal in facilitating the hydrolysis. nih.govnih.gov The reaction conditions, co-ligands, and solvent systems are also important factors influencing the hydrolytic cleavage of the C=N bond on metal sites. nih.gov
Table 1: Factors Influencing Metal-Catalyzed Imine Hydrolysis
| Factor | Influence on Hydrolysis | Reference |
|---|---|---|
| Nature of Metal Ion | The coordinating ability and Lewis acidity of the metal ion affect the activation of the imine bond. | researchgate.netnih.gov |
| pH of the Medium | The rate of hydrolysis is often pH-dependent, with acidic conditions generally favoring the reaction. | masterorganicchemistry.comnih.gov |
| Co-ligands | Ligands attached to the metal center can modify its catalytic activity and the stability of intermediates. | nih.gov |
| Solvent System | The polarity and protic nature of the solvent can influence reaction rates and equilibria. | nih.gov |
| Chelate Ring Size | In metal complexes of Schiff bases, the size of the chelate ring can impact the stability and reactivity of the imine linkage. | nih.gov |
The pyridine (B92270) nitrogen atom within the 6-methylpyridin-2(3H)-imine moiety plays a critical role in its reactivity, particularly in metal-catalyzed reactions. nih.govnih.govscilit.com Its presence provides an additional coordination site for the metal catalyst, which is crucial for the hydrolytic process. nih.govmdpi.com
In the palladium-catalyzed hydrolysis of pyridine-based imines, a plausible mechanism involves the association of the Suzuki coupling product with the palladium catalyst via the pyridine nitrogen. mdpi.com This attachment is believed to increase the polarity of the C=N bond, significantly enhancing its susceptibility to nucleophilic attack by water and ultimately leading to the hydrolysis products. mdpi.com DFT calculations have substantiated this hypothesis, demonstrating that the presence of the pyridine moiety is essential for the hydrolysis of the imine. nih.gov In experiments where the pyridine ring was absent, such an attachment to the catalyst and subsequent hydrolysis did not readily occur. mdpi.com The pyridine ring can also act as an "electron sink," which helps to stabilize intermediates and enhance the electrophilic character of the imine carbon. rsc.org
Nucleophilic Addition Reactions to the Imine Carbon-Nitrogen Double Bond
The polarized carbon-nitrogen double bond of the imine functionality is electrophilic at the carbon atom, making it a target for nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org This reaction is analogous to the nucleophilic addition to carbonyl groups. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields the addition product. openstax.orgunizin.orglibretexts.org
A wide array of nucleophiles can participate in these reactions, leading to the formation of diverse molecular structures. Recent methodologies have expanded the scope of this reaction by utilizing N-functionalized hydroxylamine (B1172632) reagents as stable precursors for the in-situ generation of imines. nih.gov This approach allows for the nucleophilic addition of various cost-effective and readily available nucleophiles, facilitating C-C, C-N, C-O, and C-S bond constructions. nih.gov
Table 2: Examples of Nucleophilic Addition to Imines
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
|---|---|---|---|
| O-Nucleophiles | Alcohols, Phenols | α-Alkoxyamines, α-Aryloxyamines | nih.gov |
| N-Nucleophiles | Amines | Aminals | libretexts.org |
| C-Nucleophiles | Grignard Reagents, Organolithiums | Substituted Amines | masterorganicchemistry.com |
| S-Nucleophiles | Thiols | α-Thioamines | nih.gov |
| Hydride (H⁻) | Sodium Borohydride, Lithium Aluminum Hydride | Amines (Reduction) | masterorganicchemistry.com |
The reaction is a cornerstone of reductive amination, where an imine is formed and then immediately reduced by a hydride reagent to yield an amine. masterorganicchemistry.com
Cycloaddition and Cyclization Reactions Involving Imine Derivatives
Imine derivatives are versatile substrates for cycloaddition and cyclization reactions, providing pathways to complex heterocyclic structures. These reactions leverage the reactivity of the C=N double bond as either a dipolarophile or as part of a diene system.
One of the most significant cycloaddition reactions involving imines is the Povarov reaction, a formal [4+2] cycloaddition (aza-Diels-Alder) between an imine and an electron-rich alkene or alkyne to form quinoline (B57606) derivatives. mdpi.com This reaction has been effectively used as a post-synthetic modification strategy to irreversibly stabilize imine-based covalent organic frameworks (COFs). mdpi.com Imines can also participate in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile imines to yield spiro-pyrazoline structures. mdpi.com
Photochemical conditions can also induce cycloaddition. For instance, a photochemical formal (4+2)-cycloaddition has been reported between imine-substituted bicyclo[1.1.1]pentanes and alkenes, yielding poly-substituted bicyclo[3.1.1]heptan-1-amines. nih.gov This reaction proceeds via an imine S₁(n, π*) excited state, which initiates a radical cyclization cascade. nih.gov Furthermore, related N-sulfonyl carbonyl imines, generated from oxaziridines, have been shown to undergo stereospecific [3+2] cycloadditions with olefins. nih.gov
Intramolecular cyclization reactions are also prevalent. The Pictet-Spengler reaction, for example, has been applied to imine groups within COFs, where the imine carbon reacts with a neighboring aromatic ring (e.g., thiophene) to form fully π-conjugated fused heterocyclic systems. mdpi.com
Redox Chemistry and Oxidation of the Imine Functionality
The imine functionality exhibits a rich redox chemistry. The C=N double bond can be both reduced and oxidized, and it can be incorporated into redox-active ligand frameworks for coordination with transition metals.
The reduction of imines to amines is a common and synthetically useful transformation, often achieved with hydride reagents such as sodium borohydride. masterorganicchemistry.com This process is the final step in reductive amination.
The coordination of imine-containing ligands to redox-active metals like ruthenium allows for the study of the electronic properties of the resulting complexes. rsc.org For example, ruthenium(III) complexes containing imine ligands have been synthesized and characterized. rsc.org Cyclic voltammetry studies on these complexes reveal reversible or quasi-reversible redox processes, such as the Ru(III)/Ru(II) reduction and the Ru(III)/Ru(IV) oxidation. rsc.org These redox potentials are influenced by the specific substituents on the imine ligand.
Table 3: Redox Potentials of a Ruthenium-Imine Complex
| Redox Couple | Potential (V vs. SCE) | Reference |
|---|---|---|
| Ru(III) → Ru(II) | ~ -0.4 | rsc.org |
| Ru(III) → Ru(IV) | 0.88–1.15 | rsc.org |
(Data for [Ru(PPh₃)₂(L)Cl₂] type complexes in dichloromethane (B109758) solution)
The oxidation of imines can also be achieved. Strong oxidizing agents can react with the electron-rich C=N bond to form intermediate oxaziridines. thieme-connect.de These three-membered heterocyclic rings are often unstable and can be readily hydrolyzed under neutral conditions to regenerate the carbonyl compound and the corresponding amine derivative, providing an alternative method for imine cleavage. thieme-connect.de
Crystallographic Analysis and Supramolecular Architecture of 6 Methylpyridin 2 3h Imine Compounds
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structures
There is no available single-crystal X-ray diffraction data for 6-Methylpyridin-2(3H)-imine in the reviewed scientific literature. The determination of its solid-state structure, including bond lengths, bond angles, and torsion angles, awaits future crystallographic studies.
Intermolecular Interactions and Hydrogen Bonding Networks
A detailed analysis of the intermolecular interactions and hydrogen bonding networks specific to the crystal structure of this compound cannot be provided. Such an analysis is contingent on the successful crystallization and subsequent SC-XRD analysis of this specific tautomer. It is hypothesized that the imine hydrogen (N-H) and the pyridine-like nitrogen atom would play a crucial role in forming hydrogen bonds, but the specific motifs and network topology remain undetermined.
Crystal Packing Features and Solid-State Stabilization
Information regarding the crystal packing features and the forces governing the solid-state stabilization of this compound is not available. Understanding these aspects requires experimental crystallographic data, which is currently lacking.
Applications of 6 Methylpyridin 2 3h Imine in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates
As a synthetic intermediate, 2-amino-6-methylpyridine (B158447) provides a reactive handle for the construction of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. Its bifunctional nature, featuring both an exocyclic amine and an endocyclic pyridine (B92270) nitrogen, enables its participation in diverse cyclization and condensation reactions.
Precursors for Nitrogen-Containing Heterocycles (e.g., β-Lactams, Pyrimidines)
β-Lactams: The 2-azetidinone, or β-lactam, ring is a core structural feature of many important antibiotics. nih.gov The synthesis of β-lactams can be achieved through the Staudinger ketene-imine [2+2] cycloaddition, a powerful and convergent method. organic-chemistry.org In this approach, 2-amino-6-methylpyridine can serve as the amine component for creating the necessary imine precursor. The synthesis proceeds in two conceptual steps:
Imine Formation: 2-amino-6-methylpyridine is condensed with a selected aldehyde or ketone. This reaction forms an N-(6-methylpyridin-2-yl)methanimine intermediate.
[2+2] Cycloaddition: A ketene, typically generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine, is reacted with the previously formed imine. The subsequent cycloaddition yields the corresponding β-lactam ring system. The stereochemical outcome of the reaction (cis vs. trans) is often influenced by the specific substituents on the imine and the ketene. nih.gov
Pyrimidines: 2-amino-6-methylpyridine is an effective precursor for the synthesis of fused pyrimidine (B1678525) systems, such as 2H-pyrido[1,2-a]pyrimidin-2-ones. These compounds can be constructed through a domino reaction strategy involving the reaction of 2-aminopyridines with various Michael acceptors. researchgate.net This cascade process involves several sequential reactions, including an initial aza-Michael addition, followed by water elimination and an intramolecular acyl substitution, which results in the formation of the fused heterocyclic product. researchgate.net The use of readily available starting materials makes this a highly efficient method for generating novel fused N-heterocycles. researchgate.net
Building Blocks in Cascade and Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. 2-aminopyridines are valuable building blocks in such reactions. For instance, 2-amino-6-methylpyridine can participate in a one-pot, three-component reaction with an aldehyde and an isonitrile to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives. rsc.org In this reaction, the nucleophilic substitution by the pyridine nitrogen onto an intermediate formed from the other components is a key step in the cyclization process. rsc.org This methodology allows for the rapid and efficient construction of the privileged imidazo[1,2-a]pyridine (B132010) scaffold, which is found in numerous biologically active compounds. rsc.org
The utility of the aminopyridine scaffold is also demonstrated in base-mediated cascade reactions. For example, the reaction of α,β-unsaturated ketones with 1,1-enediamines can produce 2-amino-4,6-diarylpyridine derivatives through a sequence of Michael addition, intramolecular cyclization, and aromatization steps. organic-chemistry.org This highlights the fundamental role of the 2-aminopyridine (B139424) structural unit as a target for efficient, cascade-driven synthetic methods.
| Reaction Type | Product Heterocycle | Key Intermediate from 2-amino-6-methylpyridine | Typical Yields |
| Staudinger Cycloaddition | β-Lactam | N-(6-methylpyridin-2-yl)methanimine | Good to Excellent |
| Domino Reaction | 2H-pyrido[1,2-a]pyrimidin-2-one | Aza-Michael adduct | Up to 95% |
| Multicomponent Reaction | 3-aminoimidazo[1,2-a]pyridine | Imine/Nitrile Adduct | Good |
Ligand Design in Transition Metal Catalysis
The pyridine and imine functional groups are excellent coordinating units for transition metals. Ligands derived from 2-amino-6-methylpyridine combine these features, creating powerful scaffolds for homogeneous catalysis. The steric and electronic properties of these ligands can be fine-tuned to control the activity and selectivity of the metallic center.
Pyridine-Imine Ligand Scaffolds for Catalytic Hydrogenation
Pyridine-imine ligands are readily synthesized via the condensation of an aminopyridine, such as 2-amino-6-methylpyridine, with a suitable carbonyl compound. The resulting ligands can coordinate with various transition metals, including cobalt, iron, iridium, and ruthenium, to form catalytically active complexes. nih.govmdpi.com These complexes have shown significant efficacy in catalytic hydrogenation and transfer hydrogenation reactions. mdpi.comresearchgate.net
In transfer hydrogenation, a process that uses a safe source of hydrogen like 2-propanol instead of hazardous H₂ gas, these complexes can catalyze the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. mdpi.comacs.org The catalytic cycle typically involves the formation of a metal-hydride species, which then delivers the hydride to the substrate. The pyridine-imine ligand remains coordinated to the metal throughout the cycle, influencing its stability and reactivity.
Influence of Methyl Substituent Position on Catalytic Performance
The position of the methyl group on the pyridine ring has a profound impact on the catalytic performance of the resulting metal complex due to a combination of steric and electronic effects.
Electronic Influence: The methyl group is an electron-donating group through induction and hyperconjugation. Its presence at the 6-position increases the electron density on the pyridine nitrogen, leading to a stronger bond with the metal center. This enhanced donor strength can modulate the electronic properties of the metal, affecting its reactivity in key catalytic steps like oxidative addition and reductive elimination. researchgate.net In contrast, a methyl group at the 4-position (para) would exert a similar electronic effect but without the direct steric hindrance, while a substituent at the 3- or 5-position would have a less pronounced electronic impact on the coordinating nitrogen. Studies on related pyridine-imine systems have shown that tuning these electronic properties by altering substituents is a key strategy for optimizing catalytic activity and stability. researchgate.netmdpi.com
Potential in Optoelectronic Materials (e.g., Nonlinear Optics)
Materials with significant third-order nonlinear optical (NLO) properties are crucial for the development of photonic devices, including optical switches and limiters. Organic compounds featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit large NLO responses. researchgate.net Pyridine derivatives, including 2-amino-6-methylpyridine, have been identified as promising candidates for NLO materials. researchgate.netnih.gov
The formation of salts by protonating the basic nitrogen of 2-amino-6-methylpyridine with an organic acid can create non-centrosymmetric crystal structures, a key requirement for second-order NLO activity. researchgate.net Furthermore, these materials can exhibit strong third-order NLO properties. Single crystals of compounds like 2-amino 6-methylpyridinium salicylate (B1505791) (2A6MPS) and 2-Amino-6-methylpyidinium 6-Aminocaproate (2A6M6A) have been synthesized and their NLO properties investigated. researchgate.netresearchgate.net
Studies using the Z-scan technique on 2A6MPS revealed significant third-order nonlinearities. researchgate.net Similarly, Kurtz-Perry powder tests on 2A6M6A confirmed its NLO response, showing a second-harmonic generation (SHG) efficiency 2.6 times higher than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net These properties arise from the intramolecular charge transfer characteristics of the pyridinium (B92312) cation and the associated anion, making these derivatives of 2-amino-6-methylpyridine promising materials for future optoelectronic applications. researchgate.netresearchgate.net
| Compound | NLO Property | Measurement Technique | Value |
| 2-amino 6-methylpyridinium salicylate (2A6MPS) | Nonlinear refractive index (n₂) | Z-scan | 10⁻⁸ cm²/W researchgate.net |
| Nonlinear absorption coefficient (β) | Z-scan | 10⁻⁴ cm/W researchgate.net | |
| Third-order NLO susceptibility (χ⁽³⁾) | Z-scan | 10⁻⁶ esu researchgate.net | |
| 2-Amino-6-methylpyidinium 6-Aminocaproate (2A6M6A) | Second-Harmonic Generation (SHG) Efficiency | Kurtz-Perry Powder Method | 2.6 times that of KDP researchgate.net |
Emerging Research Directions and Future Perspectives on 6 Methylpyridin 2 3h Imine
Exploration of Novel Synthetic Pathways
While 6-methylpyridin-2(3H)-imine exists in equilibrium with its more stable amino tautomer, 2-amino-6-methylpyridine (B158447), research is moving towards pathways that can favor or trap the imine form, as well as methods to generate its derivatives. researchgate.netgoogle.com The exploration of novel synthetic routes is crucial for accessing a wider range of functionalized derivatives for various applications.
Current strategies often begin with the commercially available 2-amino-6-methylpyridine. Future synthetic explorations are likely to focus on several key areas:
Direct Amination/Imination: Building upon classical methods like the Chichibabin reaction, which traditionally yields amino-pyridines, new catalytic systems are being investigated for the direct amination of α-picoline under milder conditions. google.com Modifications of these approaches could potentially lead to pathways where the imine tautomer is a more accessible intermediate.
Condensation Reactions: The condensation of 2-amino-6-methylpyridine with various aldehydes and ketones is a straightforward method to produce N-substituted imine derivatives (Schiff bases). mdpi.com Research is focusing on expanding the scope of this reaction with unconventional carbonyl compounds and developing catalytic methods to improve efficiency and selectivity.
Post-Synthetic Modification: Another promising avenue is the modification of pre-formed pyridine (B92270) rings. This could involve photochemical methods, where Zincke imine intermediates are generated and subsequently react to introduce new functional groups onto the pyridine scaffold. nih.govchemrxiv.orgresearchgate.netresearchgate.net
Below is a table summarizing potential and established synthetic approaches.
| Synthetic Strategy | Precursors | Key Reagents/Conditions | Potential Products | References |
| Direct Imination | 6-Methyl-2-halopyridine, Ammonia | High pressure, Catalyst | This compound | Inferred from google.com |
| Schiff Base Condensation | 2-Amino-6-methylpyridine, Aldehyde/Ketone | Acid or Base Catalyst | N-Substituted 6-methylpyridin-2-yl-imines | mdpi.com |
| N-Heterocyclic Imine Synthesis | Diamido Carbene, Trimethylsilyl Azide | Staudinger Reaction | N-Silylated Diamido N-Heterocyclic Imines | acs.org |
| Reductive N-N Cleavage | Azine derivative, HCl | Reductive Cleavage | Diamido N-Heterocyclic Imine | acs.org |
These evolving synthetic methodologies are expected to provide a robust toolkit for chemists to access not only the parent this compound but also a diverse library of its derivatives, paving the way for the exploration of their properties and applications.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Dynamic NMR
A fundamental aspect of this compound is its tautomeric relationship with 2-amino-6-methylpyridine. The dynamic equilibrium between the imine and enamine (amino) forms is a rapid process that governs the compound's reactivity and properties. youtube.com Understanding the kinetics and thermodynamics of this tautomerism is critical, and advanced spectroscopic techniques are at the forefront of this research.
Dynamic NMR (DNMR) Spectroscopy: DNMR is a powerful tool for studying chemical exchange processes that occur on the NMR timescale (milliseconds to seconds). fu-berlin.delibretexts.org For this compound, DNMR can provide invaluable information about the proton transfer dynamics. youtube.com
Proton Exchange Rates: By analyzing the temperature-dependent changes in the line shapes of NMR signals, particularly the N-H protons, researchers can quantify the rate of interconversion between the imine and amino tautomers. libretexts.org
Equilibrium Constants: Integration of the signals corresponding to each tautomer at various temperatures allows for the determination of the equilibrium constant (KT) and the associated thermodynamic parameters (ΔG°, ΔH°, ΔS°).
Solvent and Substituent Effects: DNMR studies can systematically investigate how the tautomeric equilibrium is influenced by the solvent environment and by different substituents on the pyridine ring. nih.gov
Ultrafast Spectroscopy: For processes that are too fast for conventional NMR, such as the elementary steps of proton transfer or photochemical reactions, ultrafast techniques like femtosecond pump-probe spectroscopy are employed.
Direct Observation of Transients: This technique can monitor the formation and decay of short-lived intermediates on a picosecond to femtosecond timescale. fu-berlin.de This would allow for the direct observation of the proton transfer event in the tautomerization of this compound.
Photochemical Dynamics: The photochemical behavior of pyridin-2(1H)-one analogues, which can involve electrocyclization or hydrogen abstraction by the imino group, suggests a rich photochemistry for this compound. rsc.org Ultrafast spectroscopy can elucidate the mechanisms of such photo-induced reactions, potentially opening doors to novel photochemical applications. nih.govresearchgate.net
A comparison of these advanced techniques is presented below.
| Technique | Timescale | Information Obtained | Application to this compound | References |
| Dynamic NMR (DNMR) | Milliseconds to Seconds | Rate constants, Activation energies, Thermodynamic parameters | Quantifying the imine-amino tautomeric equilibrium | fu-berlin.delibretexts.orgyoutube.com |
| Ultrafast Spectroscopy | Femtoseconds to Picoseconds | Dynamics of transient species, Reaction mechanisms | Observing the elementary proton transfer step, Studying photochemical reaction pathways | fu-berlin.dersc.org |
These sophisticated mechanistic studies are crucial for building a fundamental understanding of this compound's behavior, which is essential for its rational design in future applications.
Development of Chiral this compound Derivatives for Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of novel chiral ligands that can effectively control the stereochemical outcome of a reaction. chemscene.com Pyridine-containing compounds are a cornerstone of ligand design, and the incorporation of a chiral center into the this compound scaffold presents a significant opportunity for creating new classes of ligands. nih.govacs.orgresearchgate.net
The design of such chiral ligands can be approached in several ways:
Chiral Substituents: Introducing a chiral group at the exocyclic imine nitrogen or on the pyridine ring. This is a modular approach that allows for the synthesis of a library of ligands with varying steric and electronic properties.
Fused Chiral Rings: Creating a rigid, chiral bicyclic or polycyclic structure that incorporates the pyridine-imine framework.
These chiral derivatives could serve as ligands for a variety of transition metals (e.g., copper, palladium, iridium, rhodium) and catalyze a broad range of asymmetric transformations. nih.govyork.ac.uk
| Reaction Type | Potential Catalyst System | Product Type | Key Advantages | References |
| Asymmetric Henry Reaction | Chiral Pyridine-Imine-Cu(II) Complex | Chiral Nitro Alcohols | High enantioselectivity for a variety of aldehydes | nih.gov |
| Asymmetric Allylic Alkylation | Chiral NHC-Imine-Pd(II) Complex | Chiral Allylated Compounds | High conversion and enantioselectivity | york.ac.uk |
| Asymmetric Hydrogenation | Chiral Pyridine-Imine-Ir(I) Complex | Chiral Amines/Alcohols | High turnover numbers for unfunctionalized substrates | nih.gov |
| Michael Addition | Chiral Guanidine Derivatives | Chiral 1,5-Dicarbonyls | Organocatalytic, metal-free conditions | rsc.org |
The development of chiral this compound derivatives is a promising frontier. The unique electronic properties of the imine group, combined with the coordinating ability of the pyridine nitrogen, could lead to catalysts with novel reactivity and selectivity, expanding the toolbox for asymmetric synthesis. nih.gov
Integration into Supramolecular Systems and Materials Science
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structural features of this compound—specifically, its hydrogen bond donor/acceptor sites and its metal-coordinating pyridine nitrogen—make it an excellent building block for the construction of ordered supramolecular assemblies. researchgate.net
Hydrogen-Bonded Networks: The N-H group of the imine and the pyridine nitrogen can participate in robust hydrogen bonding. This can be exploited to create one-, two-, or three-dimensional networks in the solid state. The self-assembly of 2-aminopyridinium cations with polyanions demonstrates the power of these interactions in forming ordered organic-inorganic hybrid materials. nih.govresearchgate.net
Coordination-Driven Self-Assembly: The pyridine nitrogen is a classic coordination site for a wide range of metal ions. By combining this compound derivatives with metal nodes, it is possible to construct discrete metallomacrocycles or extended metal-organic frameworks (MOFs). Research on bis(imino)pyridine complexes shows their ability to form stable complexes with various metals, including Mg and Zn. asianpubs.orgnih.gov
Dynamic Materials: The reversible nature of the imine bond can be harnessed to create dynamic covalent materials. These materials can adapt their structure in response to external stimuli (e.g., pH, temperature), leading to applications in self-healing polymers, responsive gels, and adaptive systems. The self-assembly of pyridine-diimine macrocycles into robust nanotubes highlights the potential for creating ordered, high-aspect-ratio materials from imine-based precursors. researchgate.netnih.govosti.govrsc.org
The potential applications are diverse:
Porous Materials: MOFs constructed from these ligands could be used for gas storage, separation, and catalysis.
Sensors: The interaction of the pyridine-imine scaffold with specific analytes (ions or small molecules) could lead to a detectable change in fluorescence or color.
Nanostructures: Controlled self-assembly could lead to the formation of nanotubes, nanofibers, or vesicles with defined dimensions and properties. rsc.org
The integration of this compound into supramolecular chemistry and materials science is a field ripe for exploration, with the potential to generate novel materials with tailored functions and properties.
Q & A
Q. What are the recommended synthetic routes for 6-Methylpyridin-2(3H)-imine, and how can reaction yields be optimized?
- Methodological Answer :
A common approach involves reductive amination of 6-methylpyridin-2-carbaldehyde using sodium borohydride (NaBH₄) in methanol under acidic conditions. For example, analogous protocols for pyridine derivatives (e.g., 6-(methylamino)pyridin-2(1H)-one) employ NaBH₄ in methanol with acetic acid as a catalyst to reduce imine intermediates . Optimization can be achieved by:- Adjusting stoichiometric ratios (e.g., aldehyde:amine = 1:1.2).
- Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the eluent.
- Purifying via column chromatography using silica gel and ethanol-dichloromethane mixtures .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the imine tautomer (e.g., δ ~8.5 ppm for imine protons in pyridine derivatives) and methyl group integration .
- Mass Spectrometry : High-resolution ESI-MS (electrospray ionization) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 123.0684 for C₆H₈N₂) .
- X-ray Crystallography : For crystalline derivatives, refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation or hydrolysis.
- Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF or DMF) for dissolution .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze HOMO-LUMO gaps and global reactivity descriptors (electrophilicity index, chemical potential).
- Use Natural Bond Orbital (NBO) analysis to assess charge distribution and resonance stabilization of the imine group .
- Compare with experimental UV-Vis spectra to validate electronic transitions .
Q. What role does this compound play in coordination chemistry?
- Methodological Answer :
- The compound acts as a bidentate ligand , coordinating via the pyridine nitrogen and imine nitrogen. For analogous ligands (e.g., bis[(6-methylpyridin-2-yl)methyl]amine), steric effects from the methyl group enhance metal center stability .
- Synthesize metal complexes (e.g., Cu(II) or Fe(III)) by refluxing with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize via cyclic voltammetry and magnetic susceptibility measurements .
Q. How should researchers resolve contradictions in spectroscopic data for tautomeric forms of this compound?
- Methodological Answer :
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Conduct in vitro assays against bacterial/fungal strains (e.g., E. coli or C. albicans) using MIC (Minimum Inhibitory Concentration) protocols.
- For anticancer activity, perform MTT assays on human cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to reference drugs .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Implement flow chemistry techniques to enhance reproducibility and heat dissipation.
- Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, pH, catalyst loading). For example, optimize NaBH₄ concentration (0.1–0.3 M) and reaction time (2–6 hours) using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
